溴化品红氰醇

描述

Pinacyanol bromide is a cyanine dye, known for its vibrant blue color. It is an organic cation, typically isolated as the chloride or iodide salts. This compound has been widely used as a sensitizer in electrophotography and has various applications in scientific research .

科学研究应用

Colorimetric Applications

Pinacyanol bromide is utilized in colorimetric assays due to its distinct absorption characteristics. The dye has been employed in the spectral study of supramolecular cation-anion interactions, allowing researchers to analyze complex formation and binding affinities.

Case Study: Spectral Analysis

In studies involving micellar systems, pinacyanol bromide demonstrated significant spectral shifts when interacting with surfactants. This property was exploited to investigate the dye's behavior in various solvents and concentrations, revealing insights into its solvate-separated associative structures .

Photography and Imaging

Historically, pinacyanol bromide was used to sensitize photographic plates, particularly enhancing their response to blue light. This application significantly improved the quality of images captured in the early 20th century.

Historical Context

- Manufactured by : Meister, Lucius & Brüning at Höchst, Germany.

- Application : Sensitization of photographic plates.

- Results : Enhanced image quality in the blue spectrum.

Biological Applications

The biological properties of pinacyanol bromide have been extensively studied. It serves as a staining agent in various biological assays and experiments, contributing to advancements in understanding cellular processes.

Applications in Biological Research

- Nucleic Acid Staining : Pinacyanol bromide's ability to intercalate with DNA makes it valuable for visualizing nucleic acids in gel electrophoresis.

- Cellular Studies : It has been used to investigate cell morphology and viability due to its cationic properties that allow interaction with cellular membranes .

Material Science and Chemistry

In material science, pinacyanol bromide is investigated for its interactions within organic solvents and surfactant systems. The dye's properties are analyzed using various techniques to understand its behavior under different conditions.

Research Findings

Research has shown that pinacyanol bromide interacts differently with anionic and cationic surfactants, influencing its solubility and stability in solutions. For instance, studies revealed that the dye forms stable aggregates at specific concentrations, which can be characterized using spectroscopic techniques .

作用机制

Target of Action

Pinacyanol bromide is a cyanine dye . It is an organic cation, typically isolated as the chloride or iodide salts

Mode of Action

It is known that cyanine dyes, such as pinacyanol, can interact with various biological structures due to their cationic nature .

Biochemical Pathways

It has been noted that pinacyanol bromide can participate in self-association and dissimilar association with other dyes, organic ions and molecules, and metal complex compounds .

Result of Action

It is known that pinacyanol bromide can act as a solvatochrome indicator that is sensitive to changes in medium polarity .

Action Environment

The action of pinacyanol bromide can be influenced by various environmental factors. For instance, the dye’s properties can be affected by the nature of the system it is in, such as aqueous and aqueous–organic solutions, premicellar and micellar surfactant systems, and salt-containing solutions .

生化分析

Biochemical Properties

Pinacyanol bromide plays a significant role in biochemical reactions, particularly as a nucleic acid stain. It interacts with DNA and RNA by intercalating between the base pairs, which enhances its fluorescence properties. This interaction is crucial for visualizing nucleic acids in various experimental setups. Additionally, pinacyanol bromide has been shown to interact with proteins, particularly those involved in cellular signaling pathways .

Cellular Effects

Pinacyanol bromide affects various types of cells and cellular processes. It has been observed to influence cell function by altering cell signaling pathways and gene expression. For instance, pinacyanol bromide can modulate the activity of certain kinases and phosphatases, leading to changes in cellular metabolism and proliferation. The compound’s ability to bind to nucleic acids also impacts gene expression by affecting transcription and translation processes .

Molecular Mechanism

The molecular mechanism of pinacyanol bromide involves its binding interactions with biomolecules. The compound intercalates into the DNA double helix, stabilizing the structure and enhancing its fluorescence. This binding can inhibit or activate specific enzymes involved in DNA replication and repair. Additionally, pinacyanol bromide can interact with proteins, leading to changes in their conformation and activity. These interactions can result in the modulation of gene expression and cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of pinacyanol bromide can change over time. The compound is relatively stable under standard conditions, but its fluorescence properties can degrade with prolonged exposure to light and heat. Long-term studies have shown that pinacyanol bromide can have lasting effects on cellular function, particularly in terms of gene expression and metabolic activity. These effects are often monitored using techniques such as UV-Vis spectroscopy and fluorescence microscopy .

Dosage Effects in Animal Models

The effects of pinacyanol bromide vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can be used to study cellular processes without significant toxicity. At higher doses, pinacyanol bromide can exhibit toxic effects, including cell death and tissue damage. These adverse effects are often dose-dependent and can be mitigated by optimizing the concentration used in experiments .

Metabolic Pathways

Pinacyanol bromide is involved in various metabolic pathways, particularly those related to nucleic acid metabolism. The compound can interact with enzymes such as DNA polymerases and helicases, affecting their activity and, consequently, the overall metabolic flux. Additionally, pinacyanol bromide can influence the levels of certain metabolites by modulating gene expression and enzyme activity .

Transport and Distribution

Within cells and tissues, pinacyanol bromide is transported and distributed through interactions with transporters and binding proteins. The compound can accumulate in specific cellular compartments, such as the nucleus, where it exerts its effects on nucleic acids and proteins. The distribution of pinacyanol bromide is often studied using fluorescence imaging techniques, which allow for the visualization of its localization within cells .

Subcellular Localization

Pinacyanol bromide exhibits specific subcellular localization, primarily targeting the nucleus due to its affinity for nucleic acids. The compound can also localize to other cellular compartments, such as the mitochondria, where it may affect mitochondrial function and metabolism. The subcellular localization of pinacyanol bromide is influenced by various factors, including its chemical structure and the presence of targeting signals or post-translational modifications .

准备方法

Pinacyanol bromide is synthesized from 2-methylquinoline through a series of chemical reactions. The process begins with the quaternization of 2-methylquinoline using ethyl chloride or ethyl iodide. This is followed by condensation with formaldehyde, resulting in coupling. The final step involves the oxidation of the leuco intermediate to produce the dye .

化学反应分析

Pinacyanol bromide undergoes several types of chemical reactions, including:

Oxidation: The leuco intermediate is oxidized to form the final dye.

Condensation: The reaction with formaldehyde leads to the coupling of the intermediate compounds.

Quaternization: The initial step involves the quaternization of 2-methylquinoline with ethyl chloride or ethyl iodide.

相似化合物的比较

Pinacyanol bromide is part of the cyanine dye family, which includes other compounds such as pinacyanol chloride and pinacyanol iodide. These compounds share similar structures and properties but differ in their specific applications and reactivity. Pinacyanol bromide is unique in its ability to act as a solvatochrome indicator and its extensive use in electrophotography .

生物活性

Pinacyanol bromide, a synthetic organic cationic dye, is part of the cyanine dye family and is primarily recognized for its applications in biological research and medical diagnostics. Its unique properties stem from its structure, which includes a conjugated polymethine chain and two positively charged nitrogen atoms, making it a potent intercalator of nucleic acids. This article explores the biological activity of pinacyanol bromide, focusing on its mechanisms of action, biochemical interactions, cellular effects, and research applications.

Target of Action

Pinacyanol bromide primarily interacts with nucleic acids (DNA and RNA) and proteins due to its cationic nature. The mechanism involves intercalation between base pairs in nucleic acids, which enhances fluorescence and allows for visualization in various experimental setups.

Mode of Action

The dye's interaction with biological structures can modulate cellular processes by altering signaling pathways. It can influence the activity of kinases and phosphatases, impacting cellular metabolism and proliferation .

Pinacyanol bromide exhibits several significant biochemical properties:

- Nucleic Acid Staining : It acts as a nucleic acid stain by intercalating between DNA base pairs, enhancing fluorescence for visualization purposes.

- Protein Interaction : The compound has shown interactions with proteins involved in cellular signaling, affecting their conformation and activity.

- Solvatochrome Indicator : It serves as a solvatochrome indicator sensitive to changes in medium polarity, which is useful in studying intermolecular interactions.

Cellular Effects

The biological effects of pinacyanol bromide vary based on concentration and exposure duration:

- Low Doses : Generally well-tolerated; used to study cellular processes without significant toxicity.

- High Doses : Can exhibit cytotoxic effects, including cell death and tissue damage. These effects are dose-dependent and can be mitigated by optimizing concentrations used in experiments .

Table 1: Dosage Effects on Cellular Activity

| Dose Range | Cellular Response | Observations |

|---|---|---|

| Low | Minimal toxicity | Suitable for studying cellular processes |

| Moderate | Altered gene expression | Changes in transcription and translation processes |

| High | Cytotoxicity | Cell death and tissue damage observed |

Metabolic Pathways

Pinacyanol bromide influences various metabolic pathways related to nucleic acid metabolism. It interacts with enzymes such as DNA polymerases and helicases, affecting their activity. This modulation can lead to changes in metabolic flux and the levels of certain metabolites by influencing gene expression .

Case Studies

Several studies have highlighted the biological activity of pinacyanol bromide:

- Interaction with Micelles : A study examined the interaction of pinacyanol with n-dodecyltrimethylammonium bromide (DTAB) at micellar concentrations. The findings indicated significant changes in fluorescence properties, suggesting potential applications in drug delivery systems .

- Toxicological Assessments : Research identified pinacyanol as a potential mitochondrial toxicant. In vitro studies demonstrated its cytotoxic effects at elevated concentrations, warranting further investigation into its safety profile .

- Photographic Emulsions : Historical studies on photographic emulsions showed that pinacyanol bromide could sensitize emulsions effectively while reducing fog density during development processes .

Research Applications

Pinacyanol bromide has found extensive applications across various fields:

- Chemistry : Used as a solvatochrome indicator to study medium polarity changes.

- Biology : Investigated for its role in studying intermolecular interactions.

- Medicine : Explored for potential applications in inhibiting angiogenesis, crucial for cancer treatment .

- Industry : Employed as a sensitizer in electrophotography and in the production of mesoporous silica nanofibers.

属性

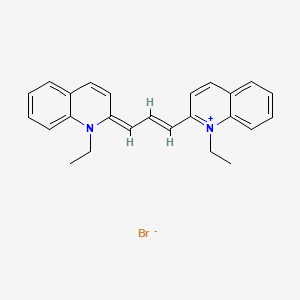

IUPAC Name |

1-ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]quinoline;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N2.BrH/c1-3-26-22(18-16-20-10-5-7-14-24(20)26)12-9-13-23-19-17-21-11-6-8-15-25(21)27(23)4-2;/h5-19H,3-4H2,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COPIHGSSCONEQG-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=CC2=[N+](C3=CC=CC=C3C=C2)CC)C=CC4=CC=CC=C41.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。